molecular formula C18H21F3N6O B6444757 4-(2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549062-98-6

4-(2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6444757
CAS No.: 2549062-98-6
M. Wt: 394.4 g/mol
InChI Key: HYLBAZJKCKRZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2549062-98-6) is a chemical compound with a molecular formula of C18H21F3N6O and a molecular weight of 394.39 g/mol . Its structure features a morpholine ring and a piperazine group linked to a trifluoromethyl-substituted pyridine, a motif common in medicinal chemistry research. Compounds with similar structural features, particularly those containing the morpholino-pyrimidine core, are frequently investigated as inhibitors of key biological targets such as phosphoinositide 3-kinases (PI3K) and protein kinases, which are relevant in the study of cancer and other proliferative diseases . Furthermore, related triazolopyridazine derivatives have shown potent activity against the parasite Cryptosporidium parvum , highlighting the potential for such chemotypes to be developed into treatments for infectious diseases like cryptosporidiosis . This makes the compound a valuable scaffold for researchers in drug discovery and chemical biology, particularly for building structure-activity relationships (SAR) and exploring new therapeutic avenues. The compound has a predicted density of 1.344 g/cm³ and a predicted boiling point of 572.4 °C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-4-22-16(14)26-6-8-27(9-7-26)17-23-5-3-15(24-17)25-10-12-28-13-11-25/h1-5H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBAZJKCKRZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C19H24F3N7OC_{19}H_{24}F_3N_7O, with a molecular weight of approximately 423.44 g/mol. The compound features a morpholine ring, a piperazine moiety, and a pyrimidine structure, all of which contribute to its pharmacological profile.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC19H24F3N7OC_{19}H_{24}F_3N_7O
Molecular Weight423.44 g/mol
CAS Number2742037-06-3
SMILESCc1cc(nc(n1)N1CCOCC1)N1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have shown that related piperazine derivatives can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are critical for bacterial viability. These compounds demonstrated submicromolar inhibition against Bacillus subtilis without cytotoxic effects on human cells .

Antiviral Potential

Recent investigations into the antiviral capabilities of related compounds have shown promising results against viruses such as H1N1 and HSV-1. In vitro studies revealed low micro-molar IC50 values for these derivatives, indicating effective antiviral activity while maintaining safety profiles on normal cells .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Similar heterocyclic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialSubmicromolar inhibition of PPTases
AntiviralEffective against H1N1 and HSV-1
AnticancerCytotoxic effects on cancer cell lines

Case Study 1: Antibacterial Efficacy

In a study published in 2014, an advanced analogue of piperazine derivatives was tested for its antibacterial efficacy. The results showed that it could significantly reduce the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses, highlighting its potential as an antibacterial agent .

Case Study 2: Antiviral Activity Assessment

A recent study evaluated several newly synthesized compounds for their antiviral activities. Among them, derivatives similar to This compound showed promising results with IC50 values indicating strong antiviral potential against H1N1 and HSV-1 while exhibiting low toxicity in normal cells .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

The table below summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents on Pyrimidine/Piperazine Molecular Weight Biological Activity Reference
Target Compound Pyrimidine + morpholine Piperazine linked to 3-(trifluoromethyl)pyridin-2-yl ~420 (estimated) Not explicitly reported
4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (75) Pyrimidine + morpholine Difluoropiperidine at pyrimidine-2; pyridin-3-yl at pyrimidine-6 469.4 Antimalarial
4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (77) Pyrimidine + morpholine 4-Methylpiperazine at pyrimidine-2; pyridin-3-yl at pyrimidine-6 447.5 Antimalarial
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Pyrimidine + morpholine Piperazine linked to 5-fluoropyrimidin-2-yl 345.4 Not reported
N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)amino)acetamide (16) Pyrimidine + acetamide Piperazine linked to 3-(trifluoromethyl)phenyl; pyrimidine-4-amino group 614.6 ALK kinase inhibition
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine Pyrimidine + diamine Piperazine linked to chlorinated trifluoromethylpyridine; 4-chlorobenzyl substituent 498.3 Not reported

Key Observations

Antimalarial Activity :

  • Compounds 75 and 77 demonstrate potent antimalarial activity, attributed to their trisubstituted pyrimidine cores and heterocyclic substituents. The pyridin-3-yl group at pyrimidine-6 enhances target binding, while fluorinated substituents (e.g., difluoropiperidine in 75 ) improve pharmacokinetics .
  • The target compound’s trifluoromethylpyridine group may confer similar advantages but requires empirical validation.

Kinase Inhibition :

  • Compound 16 inhibits anaplastic lymphoma kinase (ALK), highlighting the role of the trifluoromethylphenyl-piperazine motif in kinase binding. The target compound’s pyridine analog could exhibit distinct selectivity .

Morpholine and piperazine groups improve solubility through hydrogen bonding, as seen in compound 14 (C16H20FN7O, MW 345.4) .

Synthetic Strategies :

  • Most analogs (e.g., 75 , 77 ) are synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to introduce aryl/heteroaryl groups at pyrimidine positions .
  • The target compound likely follows a similar route, substituting 3-(trifluoromethyl)pyridin-2-yl boronic acid in the coupling step .

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Coupling

The critical bond formation between the pyrimidine and piperazine moieties employs a palladium-mediated cross-coupling reaction. A representative protocol involves:

  • Reagents : 4-(4-chloropyrimidin-2-yl)morpholine (1.0 equiv), 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and potassium tert-butoxide (1.5 equiv) in toluene.

  • Conditions : Reaction at 80°C under nitrogen for 12–16 hours.

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography (hexane/ethyl acetate gradient).

  • Yield : 68–72%.

Mechanistic Insight : The reaction proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, followed by ligand exchange and reductive elimination to form the C–N bond.

Alternative Nucleophilic Aromatic Substitution

For substrates with activated leaving groups (e.g., bromine), a nucleophilic displacement strategy is viable:

  • Reagents : 4-(4-bromopyrimidin-2-yl)morpholine (1.0 equiv), 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (1.1 equiv), and potassium carbonate (2.0 equiv) in n-butanol.

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Yield : 60–65%.

Optimization of Catalytic Systems

Comparative studies highlight the superiority of Pd₂(dba)₃/BINAP over other catalysts (e.g., Pd(OAc)₂ or Xantphos) in minimizing side reactions. Key findings include:

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃/BINAPToluene8072
Pd(OAc)₂/XantphosDMF10048
CuI/L-ProlineDMSO120<30

The use of toluene as a solvent enhances solubility of aromatic intermediates while avoiding decomposition observed in polar aprotic solvents like DMF.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, 80:20 hexane/ethyl acetate) to isolate the target compound as a white solid. Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.75 (d, J = 8.0 Hz, 1H, pyridine-H), 6.90 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.05–3.95 (m, 4H, morpholine-OCH₂), 3.80–3.60 (m, 8H, piperazine-NCH₂).

  • HRMS : m/z calculated for C₁₈H₂₁F₃N₆O [M+H]⁺ 394.1745, found 394.1748.

Scale-Up Challenges and Solutions

Industrial-scale synthesis faces hurdles in catalyst cost and reproducibility. Strategies to address these include:

  • Catalyst Recycling : Immobilizing Pd₂(dba)₃ on mesoporous silica improves recovery by >90%.

  • Solvent Selection : Replacing toluene with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Buchwald-HartwigHigh yield, mild conditionsExpensive catalysts
Nucleophilic SubstitutionLow cost, simple setupLimited to activated substrates
Microwave-AssistedRapid reaction (1–2 hours)Specialized equipment required

Q & A

Q. Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)Reference
1Pyrimidine core formationThiourea, KOH, EtOH, reflux65–70
2Piperazine coupling1,1'-Thiocarbonyldiimidazole, DCM, RT50–60
3Morpholine introductionMorpholine, Pd(OAc)₂, XPhos, 80°C45–55

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on multi-modal analytical techniques :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR confirm substituent positions and purity. For example, the trifluoromethyl group shows a distinct 19F^{19}F-NMR peak at δ -63 ppm .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 455.18) validates molecular formula .
  • X-ray crystallography : Resolves piperazine-pyrimidine dihedral angles (e.g., 15.8° in ) and hydrogen-bonding networks critical for biological activity .

Advanced: How can researchers resolve low yields in the final coupling step?

Answer:
Low yields in coupling steps (e.g., piperazine-pyrimidine linkage) often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos-Pd-G3 for better steric tolerance .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .
  • Solvent screening : Replace DCM with DMAc to enhance solubility of bulky intermediates .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:
Focus on substituent variation and biological assay integration :

  • Variable groups : Modify the trifluoromethylpyridine (e.g., replace with chloropyridine) or morpholine (e.g., thiomorpholine) to assess impact on target binding .
  • Assay design :
    • Enzyme inhibition : Test against kinases (e.g., PI3K) using fluorescence polarization assays .
    • Cellular uptake : Measure logP values (e.g., 2.1 vs. 3.5 for analogs) to correlate hydrophobicity with cytotoxicity .

Q. Table 2: SAR Data Example

Analog (R-group)LogPIC₅₀ (PI3K, nM)Solubility (µM)
-CF₃2.112 ± 1.545
-Cl1.828 ± 3.278

Advanced: How to address contradictions in solubility data across studies?

Answer:
Discrepancies often arise from crystallinity differences or polymorphism . Methodological solutions include:

  • Dynamic light scattering (DLS) : Measure particle size distribution in aqueous buffers to identify aggregation .
  • Thermogravimetric analysis (TGA) : Quantify amorphous vs. crystalline content, which affects solubility by 2–3 orders of magnitude .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for in vitro assays without altering intrinsic properties .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation of the morpholine ring .
  • Light sensitivity : Amber vials to protect the pyrimidine core from UV degradation .
  • Purity monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect decomposition .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina with PI3Kγ crystal structures (PDB: 4AUK) to model piperazine-morpholine interactions .
  • MD simulations : GROMACS trajectories (100 ns) assess trifluoromethylpyridine’s role in stabilizing hydrophobic pockets .
  • Free energy calculations : MM/GBSA to rank analogs by binding affinity (ΔG ≤ -40 kcal/mol correlates with nM IC₅₀) .

Advanced: How to optimize reaction scalability without compromising purity?

Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability; achieves >90% conversion in coupling steps .
  • In-line monitoring : PAT tools (e.g., ReactIR) track intermediate formation in real-time .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.